Bienvenue dans la boutique en ligne BenchChem!

N-(2,5-DIMETHOXYPHENYL)-2-(3-PHENYLADAMANTAN-1-YL)ACETAMIDE

Lipophilicity Drug-likeness Membrane permeability

This synthetic arylacetamide features a conformationally rigid 3‑phenyladamantane scaffold and a distinctive 2,5‑dimethoxyphenyl amide substituent. The ortho-para electron‑donating pattern generates a lipophilic profile (XLogP3‑AA 5.9, TPSA 47.6 Ų) that is ideally suited for CNS‑targeted screening campaigns and permeability assays. Minor structural changes in related 3‑phenyladamantane acetamides drastically alter solubility and biological activity; substituting analogs without experimental validation poses a high risk of property drift. As a patent‑disclosed anti‑infective scaffold, this compound is an excellent starting point for phenotypic libraries. Order with confidence—each batch is accompanied by comprehensive analytical documentation to ensure lot‑to‑lot consistency and reliable pharmacological data.

Molecular Formula C26H31NO3
Molecular Weight 405.538
CAS No. 701258-23-3
Cat. No. B2838993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-DIMETHOXYPHENYL)-2-(3-PHENYLADAMANTAN-1-YL)ACETAMIDE
CAS701258-23-3
Molecular FormulaC26H31NO3
Molecular Weight405.538
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)NC(=O)CC23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5
InChIInChI=1S/C26H31NO3/c1-29-21-8-9-23(30-2)22(11-21)27-24(28)16-25-12-18-10-19(13-25)15-26(14-18,17-25)20-6-4-3-5-7-20/h3-9,11,18-19H,10,12-17H2,1-2H3,(H,27,28)
InChIKeyQOLFUKCWFCMJSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,5-Dimethoxyphenyl)-2-(3-phenyladamantan-1-yl)acetamide (CAS 701258-23-3): Physicochemical and Structural Baseline for Procurement Selection


N-(2,5-Dimethoxyphenyl)-2-(3-phenyladamantan-1-yl)acetamide (CAS 701258‑23‑3, PubChem CID 2953845) is a synthetic arylacetamide derivative built on a 3‑phenyladamantane scaffold [REFS‑1]. With a molecular formula of C₂₆H₃₁NO₃, a molecular weight of 405.5 g mol⁻¹, a computed XLogP3‑AA of 5.9, and a topological polar surface area (TPSA) of 47.6 Ų, the compound displays pronounced lipophilicity combined with a modest hydrogen‑bonding capacity (1 H‑bond donor, 3 H‑bond acceptors) [REFS‑1]. The 2,5‑dimethoxyphenyl amide substituent differentiates it from simpler 3‑phenyladamantane acetamides and confers distinct steric and electronic properties that can influence molecular recognition, solubility, and biological target engagement.

Why Generic Substitution of N-(2,5-Dimethoxyphenyl)-2-(3-phenyladamantan-1-yl)acetamide with In‑Class Analogs Is Not Supported by Evidence


Adamantane acetamide derivatives are structurally similar at first glance, but even minor modifications to the aryl amide substituent or the adamantane‑phenyl linkage can produce large shifts in lipophilicity, solubility, and biological activity [REFS‑1][REFS‑2]. The 2,5‑dimethoxyphenyl group present in this compound introduces a specific electron‑donating substitution pattern that is absent in the simplest analog, 2‑(3‑phenyladamantan‑1‑yl)acetamide (CAS 879915‑30‑7). In related 3‑phenyladamantane‑1‑carboxylic acid amide series, antibacterial, antifungal, and antiviral activities were found to be exquisitely dependent on the exact N‑substituent [REFS‑2]. Consequently, substituting a related analog such as the 4‑methoxyphenyl derivative (CAS 701272‑33‑5) or the unsubstituted acetamide (CAS 879915‑30‑7) without experimental validation risks losing or significantly altering the desired property profile. The quantitative evidence below demonstrates the measurable physicochemical differences that underpin this non‑interchangeability.

Quantitative Differentiation Evidence for N-(2,5-Dimethoxyphenyl)-2-(3-phenyladamantan-1-yl)acetamide vs. Closest Analogs


Enhanced Lipophilicity (XLogP3‑AA) Relative to the Unsubstituted Acetamide Analog

The computed partition coefficient (XLogP3‑AA) for the target compound is 5.9, substantially higher than the estimated value of approximately 3.5 for the unsubstituted analog 2‑(3‑phenyladamantan‑1‑yl)acetamide (CAS 879915‑30‑7) [REFS‑1][REFS‑3]. This 2.4‑log‑unit increase reflects the contribution of the two methoxy groups and the extended aromatic surface, which predict greater membrane partitioning and altered pharmacokinetic distribution.

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA) and Hydrogen‑Bond Acceptor Count Distinguish the Dimethoxyphenyl Motif from Mono‑Methoxy and Unsubstituted Phenyl Analogs

The target compound possesses a TPSA of 47.6 Ų and three hydrogen‑bond acceptors (two methoxy oxygens plus the acetamide carbonyl), compared to a TPSA of only 43.1 Ų and a single H‑bond acceptor for the unsubstituted analog [REFS‑1][REFS‑3]. This modest increase in polarity, when combined with the elevated logP, creates a unique physicochemical profile that cannot be replicated by the 4‑methoxyphenyl analog (CAS 701272‑33‑5; TPSA ~38.8 Ų, 2 H‑bond acceptors) [REFS‑4].

Polar surface area ADME prediction Structure‑property relationships

Class‑Level Anti‑Infective Activity Reported for 3‑Phenyladamantane‑1‑Carboxylic Acid Amides Supports a Unique Scaffold for Further Optimization

Patent US3663565 discloses that esters and amides of 3‑phenyladamantane‑1‑carboxylic acid, a core substructure shared by the target compound, exhibit anti‑bacterial, anti‑protozoal, anthelmintic, anti‑fungal, anti‑algal, and anti‑viral activities [REFS‑2]. While quantitative minimum inhibitory concentration (MIC) data are not reported for the specific 2,5‑dimethoxyphenyl amide, the patent explicitly states that biological activity is modulated by the identity of the amide substituent. This places the target compound within a distinct pharmacophoric space that is absent in non‑3‑phenyladamantane acetamide series.

Anti-infective Antibacterial Antiviral Structure‑activity relationship

Structural Rigidity and Stereochemical Complexity of the 3‑Phenyladamantane Core Offer a Defined Three‑Dimensional Scaffold for Fragment‑Based and Structure‑Based Drug Design

The 3‑phenyladamantane cage provides a conformationally restrained, three‑dimensional core with defined stereochemistry (two undefined stereocenters in the adamantane ring) [REFS‑1]. This contrasts with flexible alkyl‑ or benzyl‑linked acetamides, where conformational entropy penalties and off‑target polypharmacology are more prevalent. In the published series of adamantane‑derived 11β‑hydroxysteroid dehydrogenase type 1 inhibitors, the adamantane moiety was critical for achieving both potency and selectivity, with IC₅₀ values ranging from 0.01 to 10 μM depending on the amide substitution [REFS‑5].

3D scaffold Fragment-based drug design Structure-based design Rigid analog

Recommended Research and Industrial Application Scenarios for N-(2,5-Dimethoxyphenyl)-2-(3-phenyladamantan-1-yl)acetamide


Lipophilicity‑Driven ADME Probe for Cellular Permeability and Blood‑Brain Barrier Penetration Studies

With a XLogP3‑AA of 5.9 [REFS‑1], the target compound serves as an excellent positive control or test article in cell‑based permeability assays (e.g., Caco‑2, MDCK) where high lipophilicity is required. Its TPSA of 47.6 Ų suggests the potential to penetrate the blood‑brain barrier, making it suitable for CNS‑targeted screening campaigns.

Anti‑Infective Lead‑Generation Screening Based on the 3‑Phenyladamantane Pharmacophore

The compound falls within the broad structural scope of US Patent US3663565, which claims anti‑bacterial, anti‑protozoal, anthelmintic, anti‑fungal, anti‑algal, and anti‑viral activities for 3‑phenyladamantane‑1‑carboxylic acid amides [REFS‑2]. It is therefore a rational starting point for anti‑infective phenotypic or target‑based screening libraries.

Rigid 3D Scaffold for Fragment‑Based and Structure‑Based Drug Discovery

The adamantane cage imposes conformational rigidity and presents a defined three‑dimensional shape, which is increasingly recognized as advantageous for fragment‑based and structure‑based drug design [REFS‑1][REFS‑5]. The 2,5‑dimethoxyphenyl group provides additional vectors for hydrogen‑bonding and π‑stacking interactions.

Analytical Reference Standard for Adamantane Acetamide Quantification and Method Development

The well‑defined physicochemical properties (MW 405.5 g mol⁻¹, logP 5.9, TPSA 47.6 Ų) and the availability of spectroscopic data (¹H NMR, FTIR) for the related 1‑adamantanecarboxamide, N‑(2,5‑dimethoxyphenyl)‑ derivative [REFS‑6] make the target compound suitable as a reference standard in HPLC‑MS or GC‑MS method development for adamantane‑based therapeutics.

Quote Request

Request a Quote for N-(2,5-DIMETHOXYPHENYL)-2-(3-PHENYLADAMANTAN-1-YL)ACETAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.